2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE
Overview
Description
2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring.
Attachment of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides.
Formation of the Sulfanyl Linkage: This involves the reaction of the triazole derivative with a thiol compound to form the sulfanyl linkage.
Acetylation and Amidation: The final steps involve acetylation followed by amidation to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, potentially leading to the formation of reduced triazole derivatives or demethylated phenols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced triazole derivatives, demethylated phenols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and methoxyphenyl group make it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Materials Science: The unique structure of the compound makes it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2- [ ( { [3-ALLYL-5- (4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-({[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
2-[(2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, methoxyphenyl group, and allyl group in a single molecule provides a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
2-[[2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-12-26-20(14-8-10-15(29-2)11-9-14)24-25-21(26)30-13-18(27)23-17-7-5-4-6-16(17)19(22)28/h3-11H,1,12-13H2,2H3,(H2,22,28)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOHZQVHBGUSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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